1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one is a complex organic compound with the molecular formula C12H9NOS.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one can be compared with other similar compounds such as:
1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one: This compound has a phenyl group instead of a methyl group, which can lead to different chemical and biological properties.
1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H9NOS |
---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
3-amino-1-methylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C12H9NOS/c1-6-9-7-4-2-3-5-8(7)11(14)10(9)12(13)15-6/h2-5H,13H2,1H3 |
InChI-Schlüssel |
HTLQAIWUMFWQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C(=O)C2=C(S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.